molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8

1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954
CAS No.: 180-93-8
M. Wt: 156.22 g/mol
InChI Key: LSDTWMHYCLFXBZ-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique bicyclic structure where two oxygen atoms are positioned at the 1 and 5 positions of a spiro[5.5]undecane framework. This compound serves as a versatile scaffold in organic synthesis, particularly for constructing complex heterocycles and functionalized derivatives. Its synthesis typically involves cyclization reactions starting from precursors like tris(hydroxymethyl)aminomethane hydrochloride, followed by oxidation steps to form the ketodioxanone core . Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The industrial synthesis may also involve the use of alternative starting materials and catalysts to improve cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized spirocyclic compounds, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Agents
Research has indicated that derivatives of 1,5-dioxaspiro[5.5]undecane exhibit notable biological activities. For instance, spiro compounds incorporating this moiety have been investigated for their potential as antitubercular agents and cytotoxic agents against cancer cells. A study highlighted the synthesis of spiro[chromene-2,2-pyrollidin]-4-one derivatives that demonstrated significant antibacterial properties .

Case Study: Cytotoxicity Assessment
A specific derivative, 3-(4-hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was synthesized and evaluated for its cytotoxic effects. The compound showed promising results in inhibiting cancer cell proliferation, indicating its potential as a lead compound for further drug development .

Materials Science

Fluorescent and Photosensitive Materials
The unique structural features of this compound allow it to be utilized in developing fluorescent switches and photosensors . These materials are essential in various applications, including biosensing and imaging technologies.

Property Value Application
Fluorescence Quantum YieldHighBiosensing
Thermal StabilityModeratePhotonic Devices

Organic Synthesis

Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Synthesis Example: Reaction with Benzaldehyde Derivatives
A common synthetic route involves the reaction of this compound with benzaldehyde derivatives to form spiro compounds with diverse functionalities. For example, the reaction with 4-bromobenzaldehyde yields 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, which has been characterized for its structural properties and potential applications in pharmaceuticals .

Structural Studies

Crystallographic Analysis
The crystal structure of various derivatives has been extensively studied using X-ray diffraction techniques. These studies provide insights into the molecular geometry and intermolecular interactions that influence the properties of the compounds.

Compound Crystal System Space Group Key Interactions
3-(4-hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dioneMonoclinicP21/cO—H⋯O hydrogen bonds
3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneTriclinicP-1C—H⋯O interactions

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The presence of oxygen atoms in the spiro ring allows for hydrogen bonding and other intermolecular interactions, which contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions and functional roles of 1,5-dioxaspiro[5.5]undecane and related spiroacetals:

Compound Name Structure Key Functional Groups Biological/Functional Role
This compound Spirocyclic system with O atoms at 1,5 positions Ketone, ether Synthetic intermediate, materials science
1,7-Dioxaspiro[5.5]undecane (Olean) Spirocyclic system with O atoms at 1,7 positions Ether Insect pheromone (e.g., Coraebus undatus)
DBH (Benzimidazole-coupled derivative) 1,5-Dioxaspiro core linked to benzimidazole via methylene bridge Imidazolium, dioxo groups Crystal engineering, hydrogen-bonded frameworks
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane 1,5-Dioxaspiro with methyl substituents at C3 Ether, methyl groups Steric modulation, stability studies

Key Observations :

  • Oxygen Positioning : The 1,5- vs. 1,7-dioxaspiro isomers exhibit divergent reactivity and applications. For instance, 1,7-dioxaspiro[5.5]undecane (olean) acts as a pheromone in insects, while the 1,5-isomer is primarily synthetic .
  • Substituent Effects : Methyl or benzimidazole groups (e.g., DBH) introduce steric or electronic modifications, enabling tailored applications in supramolecular chemistry or catalysis .

Stability Considerations :

  • 1,5-Dioxaspiro[5.5]undecan-3-one decomposes during distillation due to ketal cleavage, necessitating careful purification .
  • Olean exhibits controlled release in polymeric matrices (e.g., β-cyclodextrin), though efficacy declines after two weeks due to moisture-dependent release kinetics .

Thermodynamic and Spectroscopic Properties

  • DBH : DFT studies (B3LYP/6-311G basis set) confirm its optimized geometry matches experimental crystal data, with strong O–H⋯O and N–H⋯O interactions .
  • Olean : Exhibits dose-dependent antennal responses in insects, with females showing higher sensitivity at 100 µg concentrations .

Biological Activity

1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure characterized by two oxygen atoms incorporated within the ring system. This unique configuration enhances its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The compound has shown promise in several areas:

  • Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties, making them candidates for developing new antifungal agents .
  • Antitumor Potential : Some studies have highlighted the potential of this compound and its derivatives as antitumor agents, suggesting mechanisms involving apoptosis induction in cancer cells .
  • Insecticidal Properties : The compound has been explored for its insecticidal effects, contributing to agricultural applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It may influence gene expression patterns, contributing to its antitumor effects by regulating apoptotic pathways.
  • Binding Interactions : The unique structural features allow for specific binding interactions with target biomolecules, facilitating its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antifungal Studies : A study published in Molecules demonstrated that certain derivatives exhibited potent antifungal activity against various strains of fungi, indicating their potential as therapeutic agents in treating fungal infections .
  • Antitumor Activity : Research conducted by Jiang et al. highlighted the antitumor properties of derivatives containing the dioxaspiro framework, showing efficacy in inducing apoptosis in cancer cell lines through specific molecular pathways .
  • Insecticidal Efficacy : Investigations into the insecticidal properties revealed promising results against agricultural pests, suggesting that these compounds could serve as environmentally friendly alternatives to synthetic pesticides.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Properties
1,7-Dioxaspiro[5.5]undecaneSimilar spirocyclic structureDifferent biological activities
1,6-Dioxaspiro[4.5]decaneDistinct chemical propertiesExplored for medicinal applications
2,6-Dichlorospiro[3.3]heptaneChlorine substitutionsUsed in various chemical reactions

Q & A

Q. Basic: What are the common synthetic routes for preparing 1,5-dioxaspiro[5.5]undecane derivatives?

Methodological Answer:
Derivatives of this compound are typically synthesized via condensation reactions. A widely used method involves reacting the parent spiro compound with aromatic aldehydes (e.g., 4-bromobenzaldehyde, 4-fluorobenzaldehyde) in ethanol under reflux conditions. For example:

  • Benzylidene derivatives : Reacting (R)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane with aldehydes yields products like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (yields ~70–85%) .
  • Alkylation : Coupling agents like EDC•HCl enable the attachment of alkyl chains (e.g., hexanoic acid) to the spiro framework, producing derivatives such as 3-hexyl-1,5-dioxaspiro[5.5]undecane-2,4-dione .

Table 1: Representative Synthetic Methods

Reaction TypeReagents/ConditionsProduct ExampleYieldReference
Aldehyde CondensationEthanol, reflux, 24h3-(4-Bromobenzylidene) derivative85%
EDC•HCl CouplingHexanoic acid, DCM, room temperature3-Hexyl-1,5-dioxaspiro[5.5]undecane-2,4-dione78%

Q. Basic: How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals .

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

Refinement : SHELX software (e.g., SHELXL-97) refines structures with R-factors < 0.05 for high-resolution data .

Structural Features :

  • The 1,3-dioxane ring often adopts a distorted boat conformation , while the fused cyclohexane ring prefers a chair conformation .
  • Example: 3-(4-Fluorobenzylidene) derivative (R-factor = 0.040, wR = 0.127) .

Q. Advanced: What strategies are used for derivatizing this compound to install functional groups for biological applications?

Methodological Answer:
Advanced derivatization focuses on introducing reactive handles (e.g., bromoalkyl chains, benzimidazole moieties):

  • Bromohexyl Derivatives : 3-(6-Bromohexyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione is synthesized via alkylation, enabling subsequent amine coupling for bioconjugation .
  • Benzimidazole Hybrids : Coupling with 5,6-dimethyl-1H-benzo[d]imidazole creates charged species with fluorescence properties, stabilized by O–H⋯O/N–H⋯O hydrogen bonds .

Key Considerations :

  • Steric Effects : Bulky substituents may distort the spiro framework, requiring conformational analysis via DFT .
  • Solubility : Polar solvents (DMSO, acetone) enhance reactivity for nitroalkene additions .

Q. Advanced: How do computational methods like DFT validate experimental data for spiro derivatives?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

Optimize Geometry : Compare computed bond lengths/angles with SCXRD data (mean Δ < 0.02 Å) .

Simulate Spectra : IR and UV-Vis spectra are matched to experimental data to confirm functional groups (e.g., C=O stretches at 1750 cm⁻¹) .

Thermodynamic Properties : Calculate enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to predict stability .

Example : The DFT-calculated HOMO-LUMO gap for a benzimidazole-spiro hybrid correlated with its fluorescence quenching behavior .

Q. Advanced: What role do hydrogen-bonding networks play in the crystal packing of spiro derivatives?

Methodological Answer:
Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) dictate supramolecular assembly:

  • 2D Frameworks : In 5,6-dimethyl-benzimidazole hybrids, O–H⋯O bonds (2.68–2.85 Å) link anions and water molecules into sheets .
  • Thermodynamic Stability : Stronger H-bonds (e.g., N–H⋯O with d = 2.01 Å) increase lattice energy, reducing solubility .

Table 2: Hydrogen-Bond Parameters in Selected Derivatives

DerivativeH-Bond TypeDistance (Å)Angle (°)Reference
Benzimidazole HybridO–H⋯O2.68165
4-HydroxybenzylN–H⋯O2.01172

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylidene protons at δ 7.5–8.0 ppm) .
  • GC-MS : Identifies molecular ions (e.g., m/z 326 for bromobenzylidene derivatives) and fragmentation pathways .
  • FT-IR : Detects carbonyl stretches (1700–1750 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .

Q. Advanced: How are spiro derivatives applied in host-guest chemistry?

Methodological Answer:
The spiro framework’s rigidity makes it suitable for inclusion complexes:

  • Cyclodextrin Hosts : 1,7-Dioxaspiro[5.5]undecane forms stable complexes with β-cyclodextrin (binding constant K ≈ 10³ M⁻¹), enhancing solubility for pheromone delivery systems .
  • Fluorescent Probes : Benzimidazole-spiro hybrids act as chemosensors for metal ions (e.g., Cu²⁺), with selectivity validated via fluorescence titration .

Properties

IUPAC Name

1,5-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDTWMHYCLFXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170892
Record name 1,5-Dioxaspiro(5.5)undecane
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

180-93-8
Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-DIOXASPIRO(5.5)UNDECANE
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Synthesis routes and methods I

Procedure details

To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml) were added successively 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol) and zirconium chloride (1.44 g, 6.18 mmol) with stirring, and the resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After stirring, ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) was added to the reaction mixture with stirring, and the resulting mixture was extracted with dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by reduced-pressure distillation to afford cyclohexanone trimethylene ketal (26.8 g, yield: 55%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyclohexanone (7.94 g) was dissolved in toluene (200 mL), 1,3-propanediol (12.3 g) and p-toluenesulfonic acid monohydrate (0.1 g) were added thereto, and the mixture was heated under reflux for 1.5 hr while removing water being produced. The temperature was allowed to cool to room temperature, and the mixture was washed with saturated aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (12.4 g) as a colorless oil.
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5-Dioxaspiro[5.5]undecane
1,5-Dioxaspiro[5.5]undecane
1,5-Dioxaspiro[5.5]undecane
1,5-Dioxaspiro[5.5]undecane

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